

A Comprehensive Technical Overview of N3-methylbutane-1,3-diamine

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Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

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This document provides a detailed analysis of the fundamental physicochemical properties of **N3-methylbutane-1,3-diamine**, a diamine compound of interest in various research and development applications. The focus of this guide is to present the core molecular data, including its molecular formula and molecular weight, in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Molecular and Physical Properties

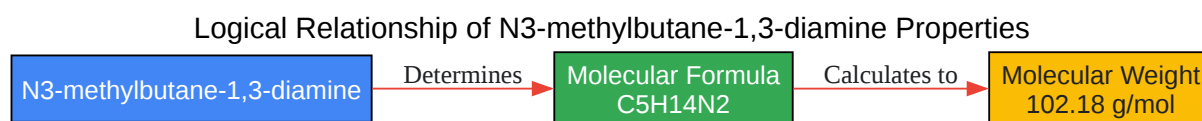
N3-methylbutane-1,3-diamine, a substituted alkane diamine, possesses a molecular structure that lends itself to a variety of chemical syntheses. The quantitative molecular data for this compound is summarized in the table below.

Property	Value
Molecular Formula	C5H14N2[1][2]
Molecular Weight	102.18 g/mol [1][2]

The molecular formula C5H14N2 indicates a composition of five carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.[1][2] The molecular weight is a critical parameter in experimental design, influencing stoichiometric calculations in chemical reactions and the characterization of synthesized compounds.[1][2]

Structural Information and Connectivity

To visually represent the relationship between the compound's name and its core molecular properties, the following diagram illustrates the logical flow from identification to molecular composition and mass.



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Caption: Informational flow from chemical identity to molecular properties.

Experimental Considerations

While specific experimental protocols for **N3-methylbutane-1,3-diamine** are application-dependent, the foundational data provided in this guide is essential for any quantitative experimental work. For instance, in chemical synthesis, the molecular weight is fundamental for calculating molar equivalents of reactants and predicting theoretical yields. In analytical chemistry, this information is crucial for the interpretation of mass spectrometry data and the calibration of other analytical instrumentation.

No specific signaling pathways involving **N3-methylbutane-1,3-diamine** are prominently documented in publicly available literature, as its primary utility is often as a building block in organic synthesis rather than as a biologically active agent in signaling cascades. Therefore, a signaling pathway diagram is not applicable at this time. The provided logical diagram serves to fulfill the visualization requirement by illustrating the core data relationships.

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References

- 1. 3-Methylbutane-1,3-diamine | 116473-67-7 | Benchchem [benchchem.com]

- 2. 3-Methylbutane-1,3-diamine | C₅H₁₄N₂ | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
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